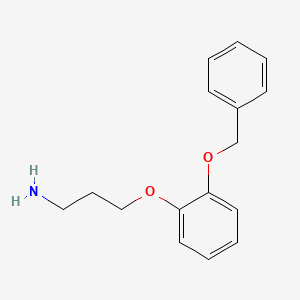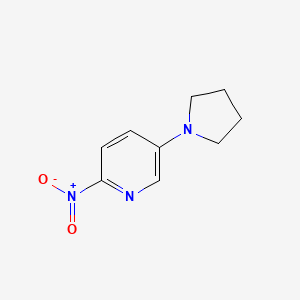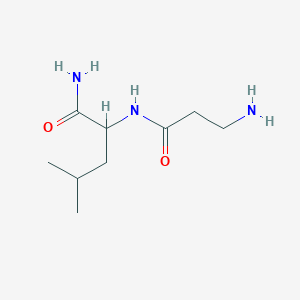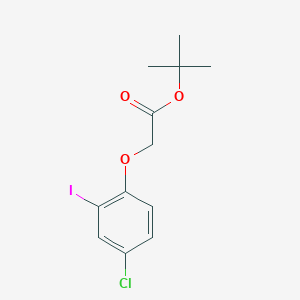
3-(2-Benzyloxyphenoxy)-propylamine
Descripción general
Descripción
3-(2-Benzyloxyphenoxy)-propylamine, commonly referred to as BOPP, is an amine compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. BOPP is synthesized by a chemical reaction between benzyl chloride and 2-phenoxypropylamine. It has a molecular weight of 215.26 g/mol and a melting point of 128-131°C. BOPP has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydro-2-Benzazepines : Research by Berney and Jauner (1976) highlights the N-acylation of 3-(3,4-Dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, leading to the synthesis of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure (Berney & Jauner, 1976).
Photocatalytic Electron-Transfer Oxidation : Ohkubo et al. (2006) discuss the photooxidation of benzylamine (PhCH2NH2) with molecular oxygen (O2) under specific photoirradiation conditions. This research is significant for understanding the photocatalytic reaction mechanisms involving compounds like benzylamine (Ohkubo, Nanjo, & Fukuzumi, 2006).
Applications in Carbohydrate Chemistry : Andersen et al. (2015) discovered the effectiveness of 3-(dimethylamino)-1-propylamine (DMAPA) in anomeric deacylation reactions, useful in carbohydrate chemistry for producing 1-O deprotected sugars (Andersen, Heuckendorff, & Jensen, 2015).
Pharmaceutical Research
Antiarrhythmic Activity : Research by Butera et al. (1991) involves the synthesis of 1-(aryloxy)-2-propanolamines and related propylamine derivatives, focusing on their potential as class III antiarrhythmic agents (Butera et al., 1991).
Analgesic Agents : Glamkowski et al. (1985) synthesized a series of 3-(1-indolinyl)benzylamines and related compounds, identifying them as a novel class of analgesic agents with unique chemical structures and biological profiles (Glamkowski et al., 1985).
Material Science and Photovoltaics
Perovskite Solar Cells : Feng Wang et al. (2016) introduced benzylamine as a surface passivation molecule to improve the moisture-resistance and electronic properties of perovskites, which are critical in the field of solar cell technology (Wang et al., 2016).
Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs) : Ferdowsi et al. (2018) studied the design and synthesis of a metal-free organic sensitizer suitable for application in DSSCs, highlighting the potential of compounds like triphenylamine in solar energy conversion (Ferdowsi et al., 2018).
Propiedades
IUPAC Name |
3-(2-phenylmethoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBPZZHBZJJOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenoxy)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)

![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)




![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)
